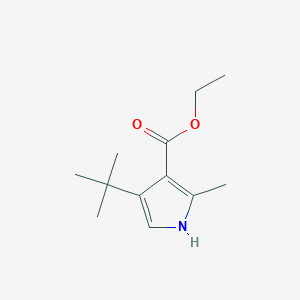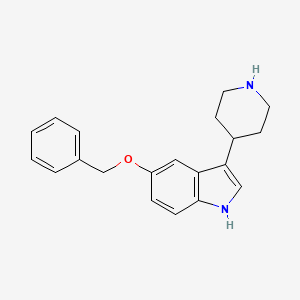![molecular formula C13H12O2 B12907803 4-Methyl-3,4-dihydrodibenzo[b,d]furan-2(1H)-one CAS No. 828916-43-4](/img/structure/B12907803.png)
4-Methyl-3,4-dihydrodibenzo[b,d]furan-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3,4-dihydrodibenzo[b,d]furan-2(1H)-one is an organic compound belonging to the dibenzofuran family. This compound is characterized by its unique structure, which includes a furan ring fused with two benzene rings and a methyl group at the 4th position. It is known for its applications in various fields, including organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3,4-dihydrodibenzo[b,d]furan-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenol with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the intermediate compound. This intermediate is then subjected to cyclization under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
4-Methyl-3,4-dihydrodibenzo[b,d]furan-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4-Methyl-3,4-dihydrodibenzo[b,d]furan-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
作用機序
The mechanism of action of 4-Methyl-3,4-dihydrodibenzo[b,d]furan-2(1H)-one involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its unique structure allows it to interact with biological macromolecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Dibenzofuran: Lacks the methyl group and has different reactivity and applications.
4-Methyldibenzofuran: Similar structure but without the dihydro and ketone functionalities.
Dibenzo[b,d]thiophene: Contains a sulfur atom instead of an oxygen atom, leading to different chemical properties and applications.
Uniqueness
4-Methyl-3,4-dihydrodibenzo[b,d]furan-2(1H)-one is unique due to its specific structural features, including the presence of a methyl group, a dihydro furan ring, and a ketone functionality
特性
CAS番号 |
828916-43-4 |
|---|---|
分子式 |
C13H12O2 |
分子量 |
200.23 g/mol |
IUPAC名 |
4-methyl-3,4-dihydro-1H-dibenzofuran-2-one |
InChI |
InChI=1S/C13H12O2/c1-8-6-9(14)7-11-10-4-2-3-5-12(10)15-13(8)11/h2-5,8H,6-7H2,1H3 |
InChIキー |
HYUGCNUFZFJTOE-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)CC2=C1OC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B12907731.png)
![ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B12907734.png)
![5-{[(3,4-Dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12907743.png)


![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12907767.png)







